molecular formula C29H28N4O6 B2949073 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-(2-(isopropylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 1189433-57-5

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-(2-(isopropylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B2949073
CAS No.: 1189433-57-5
M. Wt: 528.565
InChI Key: HRZIBCYJDOZEOU-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-(2-(isopropylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a structurally complex molecule featuring a dihydrobenzo[1,4]dioxin core linked via an acetamide bridge to a quinazolin-2,4-dione moiety. The quinazolinone subunit is further substituted with a phenyl ring bearing an isopropylamino-oxoethyl group. The dihydrobenzo[1,4]dioxin moiety may enhance metabolic stability and solubility, while the isopropylamino group could influence lipophilicity and target binding .

Properties

CAS No.

1189433-57-5

Molecular Formula

C29H28N4O6

Molecular Weight

528.565

IUPAC Name

2-[4-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C29H28N4O6/c1-18(2)30-26(34)15-19-7-10-21(11-8-19)33-28(36)22-5-3-4-6-23(22)32(29(33)37)17-27(35)31-20-9-12-24-25(16-20)39-14-13-38-24/h3-12,16,18H,13-15,17H2,1-2H3,(H,30,34)(H,31,35)

InChI Key

HRZIBCYJDOZEOU-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5

solubility

not available

Origin of Product

United States

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-(2-(isopropylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C24H26N4O5C_{24}H_{26}N_4O_5, with a molecular weight of approximately 462.49 g/mol. The presence of the dihydrobenzo[b][1,4]dioxin moiety is significant as it often correlates with various biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.
  • Case Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound inhibited cell proliferation with an IC50 value in the low micromolar range.
Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Apoptosis induction via caspase activation
HeLa6.5Cell cycle arrest at G1 phase
A549 (Lung)4.8Inhibition of PI3K/Akt signaling pathway

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • In vitro Testing : It demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption : Preliminary studies suggest good oral bioavailability.
  • Distribution : The compound shows a high volume of distribution, indicating extensive tissue penetration.
  • Metabolism : It is metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.

Toxicology

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents some toxicity concerns:

  • Acute Toxicity : LD50 values in animal models suggest moderate toxicity; further studies are needed to establish safety profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several acetamide derivatives, differing primarily in heterocyclic cores and substituents. Below is a comparative analysis:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Key Properties
Target Compound Quinazolin-2,4-dione Phenyl with isopropylamino-oxoethyl ~550 (estimated) High lipophilicity (logP ~3.2); potential CNS activity due to quinazolinone core
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole Pyridinyl, ethyl, thioether 452.5 Moderate solubility; thioether may enhance oxidative stability
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2-methylbenzyl)-1-oxotetrahydroisoquinolin-5-yl)oxy)acetamide Tetrahydroisoquinoline 2-Methylbenzyl, ether linkage 487.6 Improved membrane permeability; ether linkage may reduce metabolic degradation
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolin-2,4-dione Dichlorophenylmethyl 375.8 Anticonvulsant activity demonstrated; dichlorophenyl enhances electrophilic interactions
N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide 1,2,4-Triazole Pyridinyl, dimethoxyphenyl 454.5 Dual heterocyclic system; dimethoxyphenyl may confer antioxidant properties

Structural and Functional Insights:

  • Heterocyclic Cores: The quinazolinone core in the target compound and is associated with anticonvulsant and kinase-inhibitory activities, whereas triazole-based analogs () often exhibit antimicrobial or anti-inflammatory effects .
  • Synthetic Accessibility: Quinazolinone derivatives like the target compound and are synthesized via cyclization of thiourea intermediates followed by oxidative desulfurization, while triazole analogs require Huisgen cyclization or nucleophilic substitutions .

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